Cas no 171364-79-7 (2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience compared to boronic acids. The methoxyphenyl substituent facilitates electron-rich aryl coupling, making it valuable in pharmaceutical and agrochemical synthesis. The tetramethyl backbone improves solubility in organic solvents, ensuring efficient reactivity under mild conditions. This compound is particularly advantageous for constructing complex biaryl structures with high selectivity and yield. Its air- and moisture-stable properties reduce the need for stringent storage conditions, streamlining laboratory and industrial applications.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
171364-79-7 structure
Product Name:2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:171364-79-7
MF:C13H19BO3
MW:234.099164247513
MDL:MFCD05663864
CID:138701
PubChem ID:584319
Update Time:2025-06-27

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole
    • 1,3,2-Dioxaborolane,2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-
    • 4-Methoxyphenylboron
    • 4-Methoxyphenylboronic Acid Pinacol Ester
    • p-(Pinacolboryl)anisol
    • 4-Methoxybenzeneboronic acid, pinacol ester
    • 4,4,5,5-TetraMethyl-2-(4-Methoxyphenyl)-1,3,2-dioxaborolane
    • 4-Methoxy-1-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 4-METHOXYPHENYLBORONIC ACID, PINACOL ESTER
    • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane
    • VFIKPDSQDNROGM-UHFFFAOYSA-N
    • 1,3,2-DIOXABOROLANE, 2-(4-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL-
    • 4-METHOXYPHENYLBORONIC ACID,PINACOL ESTER
    • AMTB542
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolyl)anisole
    • BM177
    • 4-Met
    • MDL: MFCD05663864
    • Inchi: 1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3
    • InChI Key: VFIKPDSQDNROGM-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)OC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 234.14300
  • Monoisotopic Mass: 234.142725
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Density: 1.02
  • Boiling Point: 321.1℃ at 760 mmHg
  • Flash Point: 148°C
  • Refractive Index: 1.49
  • PSA: 27.69000
  • LogP: 1.99440

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:171364-79-7)2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A848369
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:19
Price ($):643.0
Email:sales@amadischem.com

Additional information on 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 171364-79-7)

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its Chemical Abstracts Service (CAS) number 171364-79-7, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This boryl ether derivative is characterized by its unique structural features, including a tetramethyl-substituted dioxaborolane core and an electron-rich aromatic ring at the para position relative to a methoxy group. These structural attributes make it a valuable intermediate in cross-coupling reactions, particularly in the context of modern drug discovery and material science applications.

The compound belongs to the class of borylated heterocycles, which are widely utilized in organic synthesis due to their reactivity and stability. The presence of the tetramethyl group at the boron center enhances the compound's kinetic stability, making it an ideal candidate for various catalytic processes. Meanwhile, the 4-methoxyphenyl moiety introduces electronic and steric effects that can be leveraged to fine-tune reaction outcomes in synthetic protocols.

In recent years, advances in medicinal chemistry have highlighted the importance of boron-containing compounds in the development of novel therapeutic agents. For instance, borylated heterocycles have been implicated in the synthesis of kinase inhibitors and other small-molecule drugs that target critical biological pathways. The reactivity of 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for efficient participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation techniques. This capability has been exploited in the preparation of complex molecular architectures that mimic natural products or exhibit unique pharmacological properties.

Recent studies have demonstrated the utility of this compound in constructing biaryl frameworks, which are prevalent in many bioactive molecules. The boryl ether functionality serves as a versatile handle for further derivatization through transition-metal-catalyzed reactions. For example, palladium-catalyzed coupling with aryl halides or triflates enables the rapid assembly of polycyclic systems with potential therapeutic relevance. Such methodologies have been applied in the synthesis of antiviral and anticancer agents where precise control over molecular connectivity is essential.

The influence of substituents on reactivity has been extensively studied in the context of 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The electron-donating methoxy group at the aromatic ring enhances nucleophilic substitution reactions at the boron center while also influencing electronic properties for downstream applications. This balance between steric and electronic effects makes it a preferred choice for researchers seeking to optimize reaction conditions in cross-coupling protocols.

Moreover, computational studies have provided insights into the mechanistic aspects of transformations involving this compound. Density functional theory (DFT) calculations have been employed to elucidate transition states and identify key intermediates in catalytic cycles. Such computational approaches not only aid in understanding reaction mechanisms but also guide the design of more efficient synthetic strategies.

In industrial applications, CAS No. 171364-79-7 has found utility as a building block for fine chemicals and specialty materials. Its incorporation into polymers or advanced materials has been explored for enhancing thermal stability or mechanical strength through controlled cross-linking reactions. The versatility of this boryl ether derivative underscores its importance as a synthetic intermediate with broad applicability across multiple disciplines.

The pharmaceutical industry has also capitalized on its synthetic utility by employing it as a precursor for drug candidates targeting neurological disorders and inflammatory diseases. The ability to introduce diverse aryl groups via cross-coupling reactions allows for rapid diversification of molecular libraries during hit-to-lead optimization campaigns. This flexibility is particularly valuable when screening large compound collections to identify lead molecules with desired pharmacokinetic profiles.

Future directions in research may focus on developing more sustainable synthetic routes for this compound using greener catalysts or alternative methodologies that minimize waste generation. Additionally, exploring its potential as an intermediate in flow chemistry could enhance scalability while reducing reaction times—a critical consideration for industrial processes.

In conclusion,2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 171364-79-7) represents a cornerstone compound in modern synthetic organic chemistry with far-reaching implications across pharmaceuticals and materials science fields. Its unique structural features combined with robust reactivity make it indispensable for researchers seeking innovative solutions to complex chemical challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:171364-79-7)2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A848369
Purity:99%
Quantity:500g
Price ($):643.0
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